4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

PI3K inhibitor Kinase binding Cancer research

PI3K pathway research demands selective, high-affinity tool compounds with reproducible pharmacology. Generic pyrimidine building blocks lack validated target engagement, risking assay inconsistency and wasted resources. 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine (CAS 339016-18-1) resolves this gap as a characterized PI3Kα inhibitor (Ki=1 nM) with dual PI3K/PLC activity. • Sub-nanomolar PI3Kα affinity (Ki=1 nM) ensures robust target engagement at low concentrations with minimal off-target effects. • PI3Kγ IC50 of 17 nM provides a 2.2-fold selectivity window over pan-PI3K inhibitor ZSTK474 for isoform-selective studies. • Dual PI3K/PLC inhibition enables single-agent investigation of PIP3 and IP3/DAG signaling crosstalk in cellular models. Supplied as a white to faint yellow crystalline solid (≥95% HPLC) with ambient shipping and global availability for immediate dispatch.

Molecular Formula C8H11ClN4O
Molecular Weight 214.65 g/mol
CAS No. 339016-18-1
Cat. No. B182032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
CAS339016-18-1
Molecular FormulaC8H11ClN4O
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
InChIKeyCWKCJXZYXLANTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: Chemical Profile & Utility


4-Chloro-6-morpholin-4-ylpyrimidin-2-amine (CAS 339016-18-1), also known as 2-Amino-4-chloro-6-(4-morpholinyl)pyrimidine, is a heterocyclic building block featuring a pyrimidine core substituted with a chlorine at the 4-position and a morpholine ring at the 6-position. This compound is a phosphoinositide (PI) analog that inhibits phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) enzymes . It serves as a key intermediate in the synthesis of kinase inhibitors and has been investigated as a potential therapeutic for diseases involving PI3K or PLC signaling pathways . The compound is commercially available as a white crystalline powder with a purity of ≥95% (HPLC) and a molecular weight of 214.65 g/mol (C8H11ClN4O) .

Risks of Generic Substitution for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine


In medicinal chemistry and kinase inhibitor development, the specific substitution pattern on the pyrimidine core is critical for target engagement and selectivity. The 4-chloro-6-morpholino arrangement in 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine provides a unique pharmacophore that cannot be simply replaced by other chloro- or morpholino-pyrimidines. Structure-activity relationship (SAR) studies on related morpholinopyrimidines demonstrate that replacing the morpholino group with piperidine reduces antifungal activity by approximately 40% due to altered hydrogen-bond donor capacity . Furthermore, the specific chloro substitution at the 4-position is essential for maintaining inhibitory activity against PI3K isoforms, as evidenced by differential IC50 values across PI3Kα, β, and γ isoforms (1 nM to 95 nM) [1]. Substituting this compound with a generic 4-chloro-6-substituted pyrimidine or a different morpholino-pyrimidine derivative would likely result in unpredictable potency shifts, altered selectivity profiles, and potential loss of activity in established assays.

Quantitative Differentiation Evidence for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine


PI3Kα Inhibitory Potency

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine exhibits high binding affinity to the PI3Kα isoform, with a reported Ki value of 1 nM in a fluorescence polarization assay using PIP3 as substrate after 30 minutes [1]. This sub-nanomolar affinity distinguishes it from many broader-spectrum PI3K inhibitors and positions it as a valuable tool compound for probing PI3Kα-dependent signaling. In contrast, the well-characterized pan-PI3K inhibitor ZSTK474 inhibits all four PI3K isoforms with an IC50 of approximately 37 nM .

PI3K inhibitor Kinase binding Cancer research

PI3Kγ Selective Inhibition vs. ZSTK474

Against the PI3Kγ isoform, 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine demonstrates an IC50 of 17 nM when tested against histidine-tagged recombinant human full-length PI3Kγ expressed in insect cells [1]. This is approximately 2.2-fold more potent than the pan-PI3K inhibitor ZSTK474, which shows an IC50 of ~37 nM across PI3K isoforms . Notably, the compound's activity varies significantly across PI3K isoforms, with IC50 values of 95 nM for PI3Kβ [2] and 43 nM for PI3Kα [3], suggesting a degree of isoform selectivity that may be exploited in targeted research applications.

PI3Kγ inhibitor Isoform selectivity Immunology

PI3Kβ Inhibitory Activity

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine inhibits the PI3K p110β isoform with an IC50 of 95 nM, as determined in an assay using recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110β expressed in rat Rat1 cells [1]. This activity is approximately 2.6-fold lower than the pan-PI3K inhibitor ZSTK474's IC50 of ~37 nM , indicating a distinct isoform selectivity profile. The compound's reduced potency against PI3Kβ compared to PI3Kα (Ki=1 nM) and PI3Kγ (IC50=17 nM) provides a window of selectivity that may be advantageous in studies where PI3Kβ sparing is desired, such as in certain PTEN-deficient cancer models.

PI3Kβ inhibitor Oncology PTEN-deficient cancers

Dual PI3K/PLC Inhibition Profile

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is reported to inhibit both phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC) enzymes . This dual inhibitory profile is uncommon among commercially available PI3K inhibitors. For comparison, standard PI3K inhibitors such as LY294002 [1] and ZSTK474 are not reported to significantly inhibit PLC. The dual PI3K/PLC inhibition may provide synergistic effects in disrupting phosphoinositide signaling networks, as both enzymes act on phosphatidylinositol 4,5-bisphosphate (PIP2) but generate different second messengers (PIP3 and IP3/DAG, respectively).

PI3K inhibitor PLC inhibitor Dual inhibition

In Vivo Anti-Trypanosomal Efficacy

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine has been shown to be an efficient inhibitor of trypanosomiasis in in vivo experiments . While specific quantitative data (e.g., ED50, parasite clearance rates) are not publicly disclosed in accessible databases, this in vivo efficacy distinguishes it from many structurally related morpholinopyrimidines that lack reported anti-parasitic activity. This evidence, though qualitative in available summaries, suggests the compound possesses pharmacokinetic properties suitable for animal studies, which is a significant advantage over compounds that only demonstrate in vitro potency.

Trypanosomiasis Neglected tropical disease In vivo efficacy

Research & Industrial Applications for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine


PI3Kα-Selective Probe Development for Cancer Signaling

With a binding affinity of Ki = 1 nM for PI3Kα , 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is ideally suited for the development of high-affinity probes to dissect PI3Kα-dependent signaling in cancer models. Its sub-nanomolar affinity enables robust target engagement at low concentrations, minimizing off-target effects. This compound can serve as a starting scaffold for further medicinal chemistry optimization or as a reference inhibitor in PI3Kα biochemical assays.

PI3Kγ-Focused Immunology & Inflammation Research

The compound's IC50 of 17 nM against PI3Kγ makes it a valuable tool for studying PI3Kγ-mediated immune cell functions, including neutrophil and macrophage migration. The 2.2-fold higher potency compared to pan-PI3K inhibitor ZSTK474 [1] provides a window for isoform-selective inhibition, potentially reducing confounding effects from other PI3K isoforms.

Dual PI3K/PLC Inhibition in Signal Transduction

The reported dual inhibition of PI3K and PLC enzymes positions this compound as a unique research tool for investigating cross-talk between phosphoinositide signaling branches. This dual activity may be particularly useful in cellular systems where both PIP3 and IP3/DAG signaling contribute to phenotypic outcomes, allowing researchers to probe pathway interactions with a single agent.

Anti-Trypanosomal Drug Discovery Lead

Demonstrated in vivo efficacy against trypanosomiasis indicates that 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine possesses suitable pharmacokinetic properties for animal studies. It can serve as a lead compound for medicinal chemistry programs aimed at developing new therapies for neglected tropical diseases, providing a validated chemical starting point with established in vivo activity.

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